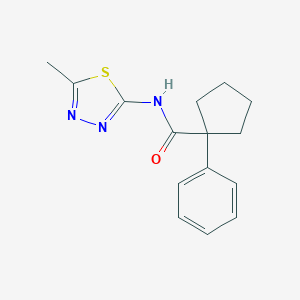![molecular formula C17H12N4O2 B263127 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one is a quinazoline derivative that has shown potential in various scientific research applications. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
作用機序
The mechanism of action of 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one is not fully understood. However, it has been proposed that the compound inhibits certain enzymes and pathways that are essential for cancer cell growth and survival. It has also been proposed that the compound disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of fungi and bacteria, and reduce inflammation. In addition, it has been found to have low toxicity towards normal cells, making it a promising candidate for further research.
実験室実験の利点と制限
The advantages of using 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one in lab experiments include its potential as a new anticancer, antifungal, and antibacterial agent. Its low toxicity towards normal cells also makes it a promising candidate for further research. However, one limitation is that the compound may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further research is needed to determine its efficacy in vivo and its potential as a therapeutic agent for various diseases.
合成法
There are various methods for synthesizing 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one. One method involves the reaction of 2-aminobenzamide with 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde in the presence of acetic acid and methanol. Another method involves the reaction of 2-aminobenzamide with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of thionyl chloride and triethylamine. Both methods have been reported to yield the desired compound in good yields.
科学的研究の応用
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one has shown potential in various scientific research applications. It has been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. In addition, it has been found to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one |
|---|---|
分子式 |
C17H12N4O2 |
分子量 |
304.3 g/mol |
IUPAC名 |
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C17H12N4O2/c22-17-13-8-4-5-9-14(13)18-11-21(17)10-15-19-20-16(23-15)12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChIキー |
KNKBLVJUKMWQSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC4=CC=CC=C4C3=O |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)


![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)

![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)